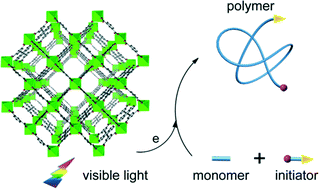Anthracene-based indium metal–organic framework as a promising photosensitizer for visible-light-induced atom transfer radical polymerization†
CrystEngComm Pub Date: 2016-05-03 DOI: 10.1039/C6CE00465B
Abstract
Metal–organic frameworks (MOFs) provide an attractive platform for designing and synthesizing photoactive hybrid materials for photochemical reactions. We report here the utilization of a new visible-light responsive indium MOF for inducing the atom transfer radical polymerization (ATRP) of methacrylate monomers, where well-designed polymers with controlled molecular weights, narrow molecular weight distribution and high retention of chain-end groups have been prepared. The kinetics study reveals that the MOF-mediated ATRP shows characteristics of controlled radical polymerization (CRP). Besides, the polymerization can be easily regulated by light. Furthermore, the heterogeneous MOF can be easily recovered from the reaction and recycled for the photopolymerization. This study has involved photoactive MOFs materials into a new photochemical reaction of polymer synthesis.


Recommended Literature
- [1] [Co5(µ3-OH)2(btec)2(bpp)]n: a three-dimensional homometallic molecular metamagnet built from the mixed hydroxide/carboxylate-bridged ferrimagnetic-like chains†‡§
- [2] High mechanical strength bioactive wollastonite bioceramics sintered from nanofibers
- [3] Back cover
- [4] A phase-transfer catalyst-based nanoreactor for accelerated hydrogen sulfide bio-imaging†
- [5] A two-step field-induced magnetic transition in spin-canted systems observed only for the CoII coordination polymer†
- [6] The Billiter alkali-chlorine cells
- [7] Highly selective red- and green-emitting two-photonfluorescent probes for cysteine detection and their bio-imaging in living cells†
- [8] Characterization of the double sulfites Cu2SO3·MSO3·2H2O (M = Cu, Fe, Mn or Cd) by photothermal techniques
- [9] Molecularly imprinted polymers for the extraction of imiquimod from biological samples using a template analogue strategy
- [10] Facile synthesis of Li2S–polypyrrole composite structures for high-performance Li2S cathodes†










